N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide
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Overview
Description
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, an oxalamide group, and a phenylethyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative by reacting isonicotinoyl chloride with piperidine under basic conditions.
Oxalamide Formation: The piperidine derivative is then reacted with oxalyl chloride to form the oxalamide intermediate.
Final Coupling: The final step involves coupling the oxalamide intermediate with 1-phenylethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the oxalamide group.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its unique structure.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the oxalamide group could form hydrogen bonds with biological macromolecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-benzoylpiperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide
- N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(1-cyclohexylethyl)oxalamide
Uniqueness
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is unique due to the presence of the isonicotinoyl group, which may confer specific binding properties and biological activities not seen in similar compounds.
Properties
IUPAC Name |
N'-(1-phenylethyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-16(18-5-3-2-4-6-18)25-21(28)20(27)24-15-17-9-13-26(14-10-17)22(29)19-7-11-23-12-8-19/h2-8,11-12,16-17H,9-10,13-15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGUKEXPEKZMBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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